molecular formula C17H25N5O4 B12386722 Sdz-wag994

Sdz-wag994

Cat. No.: B12386722
M. Wt: 363.4 g/mol
InChI Key: JAKAFSGZUXCHLF-NUKIEUHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SDZ-WAG994, also known as N6-Cyclohexyl-2’-O-methyladenosine, is a long-acting, stable, selective, and orally active A1-adenosine receptor agonist. It has a dissociation constant (KD) of 23 nanomolar. This compound is primarily used in scientific research due to its ability to modulate the A1-adenosine receptor, which plays a crucial role in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SDZ-WAG994 involves the methylation of adenosine at the 2’-hydroxyl group and the substitution of the N6 position with a cyclohexyl group. The reaction conditions typically include the use of methylating agents such as methyl iodide and bases like sodium hydride to facilitate the methylation process. The cyclohexyl group is introduced using cyclohexylamine under appropriate conditions to ensure selective substitution at the N6 position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the compound meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions: SDZ-WAG994 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce different functional groups at the N6 or 2’-O positions .

Scientific Research Applications

SDZ-WAG994 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the A1-adenosine receptor and its role in various chemical processes.

    Biology: Helps in understanding the physiological and pathological roles of the A1-adenosine receptor in different biological systems.

    Medicine: Investigated for its potential therapeutic applications in conditions like atrial fibrillation, heart failure, and other cardiovascular diseases.

    Industry: Utilized in the development of new drugs targeting the A1-adenosine receptor .

Mechanism of Action

SDZ-WAG994 exerts its effects by selectively binding to the A1-adenosine receptor, a G protein-coupled receptor widely distributed in the body. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in various physiological effects, including bradycardia, inhibition of neurotransmitter release, and modulation of lipolysis .

Comparison with Similar Compounds

Uniqueness: SDZ-WAG994 is unique due to its high selectivity and stability as an A1-adenosine receptor agonist. Its long-acting and orally active properties make it a valuable tool in research and potential therapeutic applications. Unlike some other agonists, this compound does not display significant hemodynamic side effects, making it a safer option for certain studies .

Properties

Molecular Formula

C17H25N5O4

Molecular Weight

363.4 g/mol

IUPAC Name

(2R,3S,5R)-5-[6-(cyclohexylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol

InChI

InChI=1S/C17H25N5O4/c1-25-14-13(24)11(7-23)26-17(14)22-9-20-12-15(18-8-19-16(12)22)21-10-5-3-2-4-6-10/h8-11,13-14,17,23-24H,2-7H2,1H3,(H,18,19,21)/t11-,13+,14?,17-/m1/s1

InChI Key

JAKAFSGZUXCHLF-NUKIEUHSSA-N

Isomeric SMILES

COC1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O

Origin of Product

United States

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